molecular formula C11H9NO3S2 B1621599 Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate CAS No. 271778-23-5

Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate

Cat. No. B1621599
M. Wt: 267.3 g/mol
InChI Key: XKRUHGJVMLXFNL-UHFFFAOYSA-N
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Description

“Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate” is a chemical compound with the molecular formula C11H9NO3S2 . It’s a part of the thiophene family, which are essential heterocyclic compounds that show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate” consists of a thiophene ring attached to a carbonyl group and an amino group . The molecular weight of this compound is 267.324 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate” include a molecular weight of 321.4 g/mol, XLogP3-AA of 4.4, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 4, Exact Mass of 321.04933569 g/mol, Monoisotopic Mass of 321.04933569 g/mol, and Topological Polar Surface Area of 112 Ų .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Methods of application or experimental procedures: The synthesis of thiophene derivatives is typically achieved through heterocyclization of various substrates .
    • Outcomes: Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Outcomes: The use of thiophene derivatives as corrosion inhibitors can help to protect materials from degradation .
  • Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • Methods of application or experimental procedures: Thiophene derivatives are often used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
    • Outcomes: The use of thiophene derivatives in these applications can lead to improved performance of these devices .
  • Synthesis of 4-nitro and 4-aminothienyl ureas

    • Field: Organic Chemistry
    • Summary: Methyl 3-aminothiophene-2-carboxylate is used in the synthesis of 4-nitro and 4-aminothienyl ureas .
    • Methods: The specific methods of synthesis would depend on the specific reaction conditions and reagents used .
    • Outcomes: The synthesis of these compounds could have various applications in chemical and pharmaceutical industries .
  • Total synthesis of quinazolinocarboline alkaloids

    • Field: Medicinal Chemistry
    • Summary: Methyl 3-aminothiophene-2-carboxylate is used in the total synthesis of quinazolinocarboline alkaloids .
    • Methods: The specific methods of synthesis would depend on the specific reaction conditions and reagents used .
    • Outcomes: Quinazolinocarboline alkaloids have been studied for their potential medicinal properties .
  • Preparation of thienopyrimidinone analogs

    • Field: Medicinal Chemistry
    • Summary: Methyl 3-aminothiophene-2-carboxylate is used in the preparation of thienopyrimidinone analogs .
    • Methods: The specific methods of synthesis would depend on the specific reaction conditions and reagents used .
    • Outcomes: Thienopyrimidinone analogs could have various applications in medicinal chemistry .
  • Synthesis of 4-nitro and 4-aminothienyl ureas

    • Field: Organic Chemistry
    • Summary: Methyl 3-aminothiophene-2-carboxylate is used in the synthesis of 4-nitro and 4-aminothienyl ureas .
    • Methods: The specific methods of synthesis would depend on the specific reaction conditions and reagents used .
    • Outcomes: The synthesis of these compounds could have various applications in chemical and pharmaceutical industries .
  • Total synthesis of quinazolinocarboline alkaloids

    • Field: Medicinal Chemistry
    • Summary: Methyl 3-aminothiophene-2-carboxylate is used in the total synthesis of quinazolinocarboline alkaloids .
    • Methods: The specific methods of synthesis would depend on the specific reaction conditions and reagents used .
    • Outcomes: Quinazolinocarboline alkaloids have been studied for their potential medicinal properties .
  • Preparation of thienopyrimidinone analogs

    • Field: Medicinal Chemistry
    • Summary: Methyl 3-aminothiophene-2-carboxylate is used in the preparation of thienopyrimidinone analogs .
    • Methods: The specific methods of synthesis would depend on the specific reaction conditions and reagents used .
    • Outcomes: Thienopyrimidinone analogs could have various applications in medicinal chemistry .

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects. Therefore, the future directions of “Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate” could involve further exploration of its potential biological activities and applications in medicinal chemistry.

properties

IUPAC Name

methyl 2-(thiophene-2-carbonylamino)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S2/c1-15-11(14)7-4-6-17-10(7)12-9(13)8-3-2-5-16-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRUHGJVMLXFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384581
Record name Methyl 2-[(thiophene-2-carbonyl)amino]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate

CAS RN

271778-23-5
Record name Methyl 2-[(thiophene-2-carbonyl)amino]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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